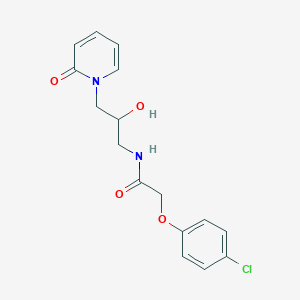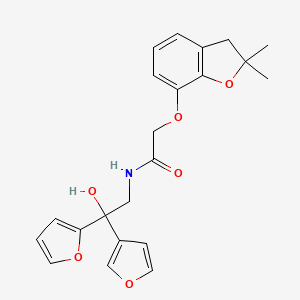
4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, or 4-ACBD, is a benzoxazepine compound that was first synthesized in the early 1980s. It has been studied for its potential applications in scientific research and medicine.
Aplicaciones Científicas De Investigación
4-ACBD has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of benzoxazepines on the central nervous system. It has also been used to study the relationship between benzoxazepines and other drugs, and to investigate the effects of benzoxazepines on the cardiovascular system.
Mecanismo De Acción
4-ACBD acts as a partial agonist of the 5-HT2A serotonin receptor, which is involved in the regulation of mood, sleep, and appetite. It has been found to modulate the activity of the neurotransmitter dopamine, as well as to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
4-ACBD has been found to have a number of biochemical and physiological effects. It has been found to reduce levels of the neurotransmitter glutamate, which is involved in many cognitive processes. It has also been found to increase levels of the neurotransmitter GABA, which is involved in regulating anxiety and stress. In addition, 4-ACBD has been found to reduce levels of the neurotransmitter dopamine, which is involved in reward-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ACBD has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for scientific research. In addition, it has a low toxicity profile and is not associated with any significant side effects. However, the effects of 4-ACBD on the body are not fully understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for the research of 4-ACBD. These include further investigation into its effects on the central nervous system and cardiovascular system, as well as its potential applications in the treatment of psychiatric and neurological disorders. In addition, further research is needed to determine the safety and efficacy of 4-ACBD in humans. Finally, additional research into the mechanisms of action of 4-ACBD could reveal new therapeutic targets and treatments.
Métodos De Síntesis
4-ACBD is synthesized by a multi-step process that involves the use of reagents such as sodium hydride, lithium chloride, and dimethylformamide. The first step involves the reaction of 4-allyl-7-chlorobenzoxazepin-3-one with sodium hydride in dimethylformamide. This reaction produces 4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, which is then reacted with lithium chloride in dimethylformamide to produce the desired product.
Propiedades
IUPAC Name |
7-chloro-4-prop-2-enyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-5-14-7-9-6-10(13)3-4-11(9)16-8-12(14)15/h2-4,6H,1,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQMUCODIUNNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C=CC(=C2)Cl)OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2973227.png)

![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)

![2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2973233.png)
![ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2973237.png)
![3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2973240.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2973245.png)
![N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B2973247.png)
![1-[(3-Nitrobenzyl)amino]propan-2-ol](/img/structure/B2973248.png)
![7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2973249.png)